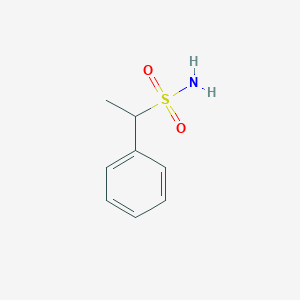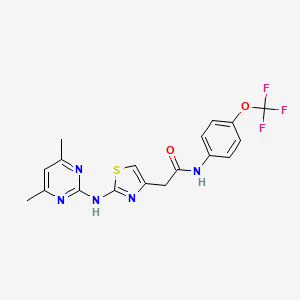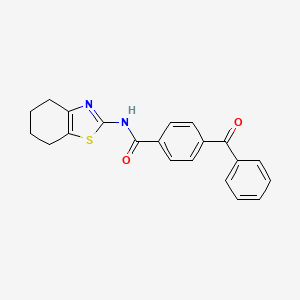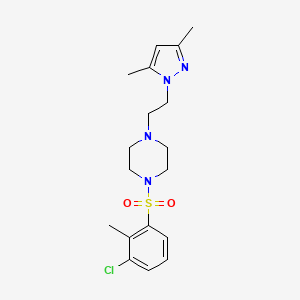![molecular formula C20H17N3O4S B2874762 N-(5-oxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 1007550-66-4](/img/structure/B2874762.png)
N-(5-oxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzo[d][1,3]dioxole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the pyrazole ring, the introduction of the benzo[d][1,3]dioxole moiety, and various functional group interconversions. The exact synthetic route would depend on the starting materials and the specific reactions used .Molecular Structure Analysis
The molecular structure of such a compound would typically be determined using a combination of spectroscopic techniques, including nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry .Chemical Reactions Analysis
The reactivity of such a compound would depend on its exact structure, particularly the presence and position of functional groups. Pyrazoles, for example, can undergo a variety of reactions, including nucleophilic substitutions and additions .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound, such as its melting point, boiling point, solubility, and stability, would be determined through a series of laboratory experiments .Applications De Recherche Scientifique
Antibacterial and Antifungal Activities
Research indicates that pyrazole derivatives have shown promising antibacterial and antifungal activities. For instance, novel analogs of pyrazole derivatives were synthesized and assessed for their antibacterial efficacy, displaying significant activity against bacterial strains such as Staphylococcus aureus and Bacillus subtilis. These findings highlight the potential of pyrazole derivatives in developing new antibacterial agents (Palkar et al., 2017). Additionally, the antifungal activity of pyrazole/isoxazole derivatives against phytopathogenic fungi demonstrates their potential in agricultural applications (Vicentini et al., 2007).
Drug-likeness and ADMET Properties
The exploration of pyrazole derivatives' drug-likeness properties through in silico analysis and their antimicrobial activities against various strains provides valuable insights into their potential as therapeutic agents. Compounds were found to exhibit good to moderate activity against bacterial and fungal strains, supporting their candidacy for further drug development processes (Pandya et al., 2019).
Synthesis and Structural Analysis
The synthesis and detailed structural analysis of pyrazole derivatives, such as the one involving 3-(benzo[d][1,3]dioxol-5-yl)-5-(3-methylthiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carboxamide, contribute to our understanding of their chemical properties and potential applications. Studies involving crystal structure, DFT, and thermal analysis offer comprehensive insights into the molecular configuration and stability of these compounds, which are critical for their potential applications in medicinal chemistry and material science (Kumara et al., 2018).
Antitumor Activities
Furthermore, the exploration of pyrazole derivatives for antitumor activities reveals their potential in cancer research. The synthesis of novel benzofuro[3,2-c]pyrazole derivatives and their assessment against tumor cell lines highlight the therapeutic potential of these compounds in oncology (Cui et al., 2019).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
N-[2-(2-methylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-1,3-benzodioxole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O4S/c1-12-4-2-3-5-16(12)23-19(14-9-28(25)10-15(14)22-23)21-20(24)13-6-7-17-18(8-13)27-11-26-17/h2-8H,9-11H2,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQOJVQWVCMDNQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=C3CS(=O)CC3=N2)NC(=O)C4=CC5=C(C=C4)OCO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-(methylthio)benzyl]pyridin-2-amine](/img/structure/B2874679.png)


![5,6-dimethyl-2-(((4-phenyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl)thio)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2874683.png)
![7-(Furan-2-yl)-1,3-dimethyl-5-(pyridin-3-ylmethylsulfanyl)pyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2874684.png)
![3-[4-Bromo-5-(difluoromethyl)-3-methylpyrazol-1-yl]propanoic acid](/img/structure/B2874686.png)
![6-(4-bromobenzyl)-3-(3-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2874688.png)


![2-(ethylthio)-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide](/img/structure/B2874693.png)


![[4-[(E)-3-hydroxyprop-1-enyl]phenyl] Acetate](/img/structure/B2874701.png)
